An In-depth Technical Guide to the Core Chemical Properties and Structure of Phenacyl Thiocyanate
An In-depth Technical Guide to the Core Chemical Properties and Structure of Phenacyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacyl thiocyanate (2-oxo-2-phenylethyl thiocyanate) is an alpha-keto thiocyanate that serves as a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of its core chemical and physical properties, structural information, spectroscopic data, and established synthetic protocols. Due to a notable gap in the existing literature regarding its specific biological activity, this guide also presents a hypothetical mechanism of action based on the well-documented signaling pathways of the structurally related compound, phenylethyl isothiocyanate (PEITC). This document is intended to be a valuable resource for researchers utilizing or investigating phenacyl thiocyanate and related compounds in chemical and biomedical research.
Chemical Structure and Identification
Phenacyl thiocyanate is characterized by a phenacyl group attached to a thiocyanate moiety. The presence of the carbonyl group alpha to the thiocyanate imparts unique reactivity to the molecule.
| Identifier | Value |
| IUPAC Name | 2-oxo-2-phenylethyl thiocyanate[1] |
| CAS Number | 5399-30-4[1] |
| Molecular Formula | C₉H₇NOS[1] |
| Molecular Weight | 177.22 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CSC#N[1] |
| InChI | InChI=1S/C9H7NOS/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2[1] |
| Synonyms | α-Thiocyanatoacetophenone, 2-(cyanosulfanyl)-1-phenylethan-1-one, Thiocyanic acid, 2-oxo-2-phenylethyl ester[1] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 74.1-74.6 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 331.5 ± 25.0 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.223 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Water Solubility | 349.4 mg/L at 22 °C | --INVALID-LINK--[2] |
| Solubility in Organic Solvents | While quantitative data for phenacyl thiocyanate is limited, the related compound phenylethyl isothiocyanate is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol at approximately 30 mg/mL. It is also reported to be soluble in heptane and triacetin.[3] | --INVALID-LINK--[3] |
Spectroscopic Data
The following sections provide an overview of the spectroscopic data for phenacyl thiocyanate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of phenacyl thiocyanate is expected to show signals corresponding to the aromatic protons of the phenyl group and the methylene protons adjacent to the carbonyl and thiocyanate groups. Based on the structure, the aromatic protons would appear as multiplets in the downfield region (typically 7-8 ppm), and the methylene protons would appear as a singlet in the range of 4-5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenyl ring, the methylene carbon, and the thiocyanate carbon. The carbonyl carbon is expected to have the largest chemical shift (downfield), typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region. The thiocyanate carbon (C≡N) typically appears around 110-120 ppm, and the methylene carbon will be further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of phenacyl thiocyanate provides key information about its functional groups. The most characteristic absorption bands are:
-
C≡N stretch: A sharp, strong absorption band around 2150-2160 cm⁻¹, characteristic of the thiocyanate group.
-
C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, corresponding to the ketone carbonyl group.
-
Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of phenacyl thiocyanate will show the molecular ion peak (M⁺) at m/z = 177. Key fragmentation patterns would likely involve the loss of the thiocyanate group (SCN), the cleavage of the bond between the carbonyl group and the methylene group, and the characteristic fragmentation of the benzoyl cation.
Synthesis and Reactivity
Phenacyl thiocyanate is commonly synthesized via a nucleophilic substitution reaction between a phenacyl halide (e.g., phenacyl bromide) and a thiocyanate salt.
Experimental Protocol: Synthesis of Phenacyl Thiocyanate
This protocol is adapted from a method utilizing a clay-supported ammonium thiocyanate.[4]
Materials:
-
Phenacyl bromide
-
Ammonium thiocyanate
-
Montmorillonite K10 clay
-
Acetone
-
Ethyl acetate
-
Hexane
-
Mortar and pestle
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
Part A: Preparation of Clay-Supported Ammonium Thiocyanate
-
In a 500 mL round-bottomed flask equipped with a stir bar, dissolve 7.6 g of ammonium thiocyanate in 100 mL of acetone with stirring at room temperature until the salt is completely dissolved.
-
To this clear solution, add 10 g of montmorillonite K10 clay in portions over 10 minutes with continuous stirring. A reddish suspension will form.
-
Stir the suspension vigorously for an additional 30 minutes at room temperature.
-
Remove the acetone using a rotary evaporator under reduced pressure.
-
Flake the resulting dry solid crust from the walls of the flask with a spatula and continue solvent evaporation until a free-flowing light red powder of clay-supported ammonium thiocyanate is obtained (approximately 17.6 g).
Part B: Synthesis of Phenacyl Thiocyanate
-
In a mortar, combine phenacyl bromide (1 mmol) and the prepared K10-montmorillonite clay-supported ammonium thiocyanate (3 mmol).
-
Mix the solids with a spatula and then grind with a pestle for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, directly load the solid reaction mixture onto a silica gel column.
-
Elute the column with an ethyl acetate-hexane solvent system (e.g., starting with a 9:1 ratio and gradually increasing the polarity).
-
Collect the fractions containing the product and evaporate the solvent using a rotary evaporator to afford pure phenacyl thiocyanate.
Reactivity and Use in Synthesis
Phenacyl thiocyanate is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. One notable application is in the synthesis of thiophenes. For instance, it can react with compounds containing an active methylene group in the presence of a base to form substituted 2-aminothiophenes.
Biological Activity and Signaling Pathways (Hypothetical)
As of the date of this document, there is a significant lack of published research specifically detailing the biological activity and mechanism of action of phenacyl thiocyanate. However, extensive research on the structurally similar compound, phenylethyl isothiocyanate (PEITC), provides a basis for a hypothetical model of phenacyl thiocyanate's potential biological effects. PEITC is known to induce apoptosis in cancer cells through various signaling pathways.[5][6][7][8][9][10]
The following diagram illustrates a hypothetical signaling pathway for phenacyl thiocyanate-induced apoptosis, extrapolated from the known mechanisms of PEITC. It is crucial to note that this pathway is speculative and requires experimental validation for phenacyl thiocyanate.
Stability and Storage
While specific stability data for phenacyl thiocyanate is not extensively documented, general guidelines for related compounds such as isothiocyanates suggest that it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Some related compounds are known to be sensitive to moisture.
Conclusion
Phenacyl thiocyanate is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity has been exploited for the construction of more complex molecules, particularly thiophene derivatives. While its spectroscopic profile is established, a significant opportunity exists for further research into its quantitative solubility in various organic solvents and the experimental determination of its boiling point. Most notably, the biological activity and specific mechanisms of action of phenacyl thiocyanate remain largely unexplored. Future investigations in this area, potentially guided by the known activities of its structural analogs, could reveal novel applications for this compound in drug discovery and development.
References
- 1. Phenacyl thiocyanate | C9H7NOS | CID 219693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHENACYL THIOCYANATE CAS#: 5399-30-4 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. PHENACYL THIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 5. Effects of antioxidants and caspase-3 inhibitor on the phenylethyl isothiocyanate-induced apoptotic signaling pathways in human PLC/PRF/5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 7. Phenethyl isothiocyanate suppresses receptor activator of NF-kappaB ligand (RANKL)-induced osteoclastogenesis by blocking activation of ERK1/2 and p38 MAPK in RAW264.7 macrophages. | Sigma-Aldrich [merckmillipore.com]
- 8. Involvement of glutathione metabolism in the cytotoxicity of the phenethyl isothiocyanate and its cysteine conjugate to human leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
